molecular formula C17H22N2O B602278 Doxylamine Impurity A CAS No. 873407-01-3

Doxylamine Impurity A

Cat. No.: B602278
CAS No.: 873407-01-3
M. Wt: 270.38
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Description

Doxylamine succinate Impurity
Doxylamine 4-Pyridinyl Isomer is an isomeric impurity of the H1 Histamine receptor antagonist Doxylamine.

Mechanism of Action

Target of Action

Doxylamine Impurity A, also known as Doxylamine 4-Pyridinyl Isomer, primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions and are responsible for the contraction of smooth muscles, dilation of capillaries, and stimulation of gastric acid secretion .

Mode of Action

Like other antihistamines, this compound acts by competitively inhibiting histamine at H1 receptors . This means it binds to the same site on the receptor as histamine, but without activating it, thereby preventing histamine from exerting its effect. It also has substantial sedative and anticholinergic effects .

Biochemical Pathways

By blocking H1 receptors, it prevents histamine-induced responses such as vasodilation, bronchoconstriction, smooth muscle contraction, and inflammation .

Pharmacokinetics

Studies on doxylamine, the parent compound, suggest that it is well-absorbed after oral administration . The variation in most pharmacokinetic parameters was higher with intranasal compared with oral dosing .

Result of Action

The primary result of this compound’s action is the reduction of allergic symptoms due to its antihistaminic properties . Additionally, due to its sedative effects, it is used as a sleep aid . Its anticholinergic effects can lead to dry mouth, blurred vision, constipation, and urinary retention .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Furthermore, the presence of other drugs can influence its absorption, distribution, metabolism, and excretion, thereby affecting its efficacy and safety .

Properties

IUPAC Name

N,N-dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZZDVZUPDFXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873407-01-3
Record name Doxylamine pyridine-4-yl isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873407013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXYLAMINE PYRIDINE-4-YL ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6OPB2RDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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